

Application of Violanthrone-79 in Near-Infrared (NIR) Optoelectronics: Application Notes and Protocols

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Compound of Interest

Compound Name: Violanthrone-79

Cat. No.: B033473

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Introduction

Violanthrone-79 is a large, polycyclic aromatic hydrocarbon belonging to the rylene dye family, recognized for its n-type semiconducting properties, excellent thermal stability, and strong absorption in the visible and near-infrared (NIR) regions. These characteristics make it a compelling candidate for a variety of optoelectronic applications, particularly those operating in the NIR spectrum (700-1400 nm). This document provides an overview of the application of **Violanthrone-79** in NIR optoelectronics, including detailed experimental protocols for device fabrication and characterization, and a summary of key performance parameters. While **Violanthrone-79** shows significant promise, it is an area of ongoing research. Therefore, where specific performance data for **Violanthrone-79** is not yet available in published literature, illustrative data from well-characterized n-type organic semiconductors with similar properties is provided as a reference.

Key Properties of Violanthrone-79

Property	Value	Reference
CAS Number	85652-50-2	N/A
Molecular Formula	C50H48O4	N/A
Molecular Weight	712.91 g/mol	N/A
Absorption Max (in CHCl ₃)	~651 nm	N/A
Electron Affinity (LUMO)	~ -3.7 to -3.9 eV	N/A
Ionization Potential (HOMO)	~ -5.6 to -5.8 eV	N/A

Applications in NIR Optoelectronics

Violanthrone-79's electronic properties make it suitable for use as an electron acceptor or an n-type channel material in various optoelectronic devices.

Near-Infrared Organic Photodetectors (OPDs)

NIR OPDs are critical components in a range of technologies, including night vision, biomedical imaging, and optical communications. **Violanthrone-79** can be employed as the electron-accepting material in the photoactive blend of a bulk heterojunction (BHJ) OPD.

Illustrative Performance of NIR OPDs with n-type Organic Semiconductors

Since specific performance data for **Violanthrone-79**-based NIR OPDs is limited in publicly available literature, the following table presents typical performance metrics for high-performance NIR OPDs utilizing other n-type organic semiconductors. This data serves as a benchmark for what could potentially be achieved with optimized **Violanthrone-79** devices.

Parameter	Wavelength (nm)	Value	Illustrative Material System
Responsivity (R)	850 - 950	0.1 - 0.5 A/W	P3HT:PCBM blends
Specific Detectivity (D*)	850 - 950	> 10 ¹² Jones	P3HT:PCBM blends
External Quantum Efficiency (EQE)	850 - 950	20 - 60%	P3HT:PCBM blends
Response Time (rise/fall)	N/A	10s of μs to ms	P3HT:PCBM blends

Experimental Protocol: Fabrication of a Solution-Processed NIR OPD

This protocol describes the fabrication of a bulk heterojunction organic photodetector using a solution-based approach.

Materials and Equipment:

- Indium tin oxide (ITO) coated glass substrates
- **Violanthrone-79**
- Electron donor polymer (e.g., PTB7-Th)
- Organic solvent (e.g., chlorobenzene, chloroform)
- Hole transport layer (HTL) material (e.g., PEDOT:PSS)
- Electron transport layer (ETL) material (e.g., ZnO nanoparticles, Ca)
- Metal for top electrode (e.g., Aluminum, Silver)
- Spin coater
- Glovebox with inert atmosphere (N₂ or Ar)

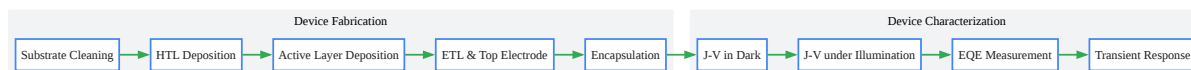
- Thermal evaporator
- UV-Ozone cleaner or sonicator with cleaning solvents
- Characterization equipment: solar simulator, external quantum efficiency setup, parameter analyzer.

Procedure:

- Substrate Cleaning:
 - Sequentially sonicate ITO substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun.
 - Treat the substrates with UV-Ozone for 15 minutes to improve the work function of the ITO and remove organic residues.
- Hole Transport Layer (HTL) Deposition:
 - Spin-coat an aqueous solution of PEDOT:PSS onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.
 - Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes in air.
- Photoactive Layer Deposition:
 - Inside a glovebox, prepare a blend solution of the donor polymer and **Violanthrone-79** in a suitable organic solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1 or 1:1.5). The total concentration is typically 10-20 mg/mL.
 - Stir the solution overnight at a slightly elevated temperature (e.g., 40-60°C) to ensure complete dissolution.
 - Filter the solution through a 0.45 μm PTFE filter.
 - Spin-coat the active layer blend onto the HTL at 1000-3000 rpm for 30-60 seconds.

- Anneal the film at a temperature optimized for the specific blend (e.g., 80-120°C) for 5-10 minutes to improve morphology.
- Electron Transport Layer (ETL) and Top Electrode Deposition:
 - Transfer the substrates to a thermal evaporator.
 - Deposit a thin layer of an ETL material (e.g., 5-10 nm of Ca) followed by a thicker layer of the top metal electrode (e.g., 100 nm of Al or Ag) through a shadow mask to define the active area of the device. The deposition rate should be controlled (e.g., 0.1-0.2 Å/s for the ETL and 1-2 Å/s for the electrode).
- Encapsulation:
 - For improved stability, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.

Device Characterization Workflow



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Caption: Workflow for OPD fabrication and characterization.

Near-Infrared Organic Solar Cells (OSCs)

In organic solar cells, **Violanthrone-79** can act as the electron acceptor material, paired with a suitable electron donor polymer that absorbs in the visible or NIR region. The goal is to create a donor-acceptor system with complementary absorption spectra to maximize light harvesting.

Illustrative Performance of NIR OSCs with n-type Organic Semiconductors

As with OPDs, specific and comprehensive data for **Violanthrone-79** in high-performance NIR OSCs is emerging. The table below shows representative performance metrics for efficient NIR organic solar cells.

Parameter	Value	Illustrative Material System
Power Conversion Efficiency (PCE)	10 - 15%	PTB7-Th:IEICO-4F
Open-Circuit Voltage (Voc)	0.7 - 0.9 V	PTB7-Th:IEICO-4F
Short-Circuit Current Density (Jsc)	20 - 25 mA/cm ²	PTB7-Th:IEICO-4F
Fill Factor (FF)	65 - 75%	PTB7-Th:IEICO-4F

Experimental Protocol: Fabrication of an Inverted Organic Solar Cell

This protocol details the fabrication of an inverted OSC, a common architecture known for its improved stability.

Materials and Equipment:

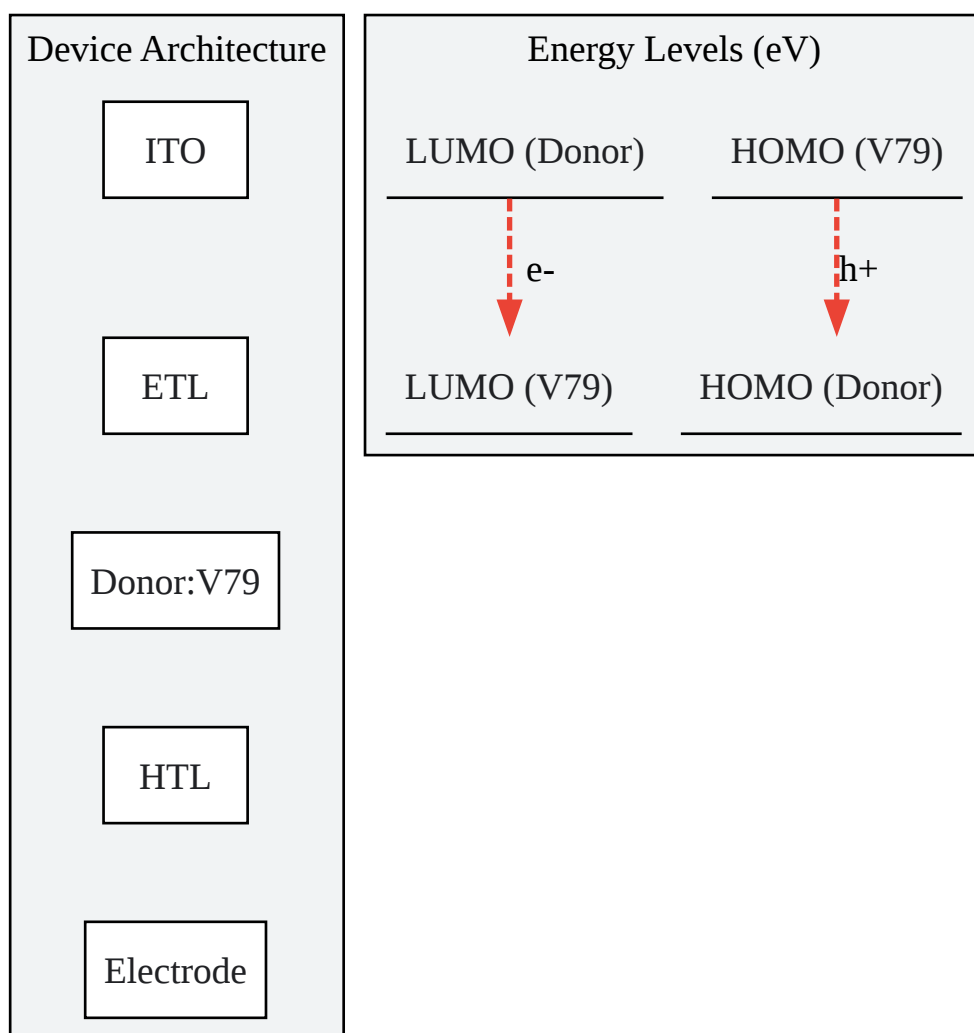
- Same as for OPD fabrication.

Procedure:

- Substrate Cleaning:
 - Follow the same procedure as for OPD fabrication.
- Electron Transport Layer (ETL) Deposition:
 - Prepare a ZnO nanoparticle solution.
 - Spin-coat the ZnO solution onto the ITO substrate at 2000-4000 rpm for 30-60 seconds.
 - Anneal the substrates at a temperature appropriate for the ZnO formulation (e.g., 150-200°C) for 15-30 minutes in air.

- Photoactive Layer Deposition:
 - Follow the same procedure as for OPD fabrication to prepare and deposit the donor:**Violanthrone-79** blend.
- Hole Transport Layer (HTL) and Top Electrode Deposition:
 - Transfer the substrates to a thermal evaporator.
 - Deposit a thin layer of an HTL material (e.g., 5-10 nm of MoO₃).
 - Deposit a thicker layer of the top metal electrode (e.g., 100 nm of Ag or Au) through a shadow mask.
- Encapsulation:
 - Encapsulate the device as described for OPDs.

Energy Level Diagram for a **Violanthrone-79** based OSC



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Caption: Energy levels in a **Violanthrone-79** OSC.

Near-Infrared Organic Phototransistors (OPTs)

In an OPT, **Violanthrone-79** can be used as the n-type semiconductor channel. The absorption of NIR light generates excitons, which are then dissociated into charge carriers, modulating the channel's conductivity.

Illustrative Performance of n-type NIR OPTs

Parameter	Wavelength (nm)	Value	Illustrative Material
Photoresponsivity (R)	800 - 950	$10^3 - 10^5$ A/W	NDI-based polymers
On/Off Ratio	N/A	$> 10^4$	NDI-based polymers
Carrier Mobility (μ)	N/A	0.1 - 1.0 cm^2/Vs	NDI-based polymers

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OPT

Materials and Equipment:

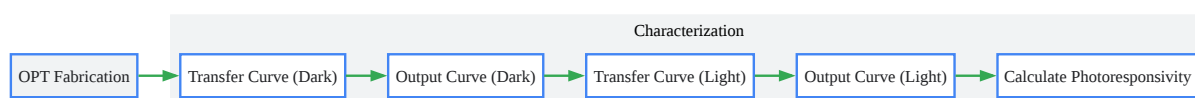
- Highly doped silicon wafer with a thermally grown SiO_2 layer (serves as gate and gate dielectric)
- **Violanthrone-79**
- Organic solvent (e.g., chloroform, dichlorobenzene)
- Source and drain electrode materials (e.g., Au, Ag)
- Substrate cleaning materials
- Spin coater or other deposition tool (e.g., drop-casting, blade-coating)
- Glovebox
- Thermal evaporator
- Semiconductor parameter analyzer

Procedure:

- Substrate Preparation:
 - Clean the Si/SiO_2 substrate using the same procedure as for OPDs.
 - Optionally, treat the SiO_2 surface with a self-assembled monolayer (e.g., OTS, HMDS) to improve the semiconductor film quality.

- Semiconductor Deposition:
 - Prepare a solution of **Violanthrone-79** in a high-boiling-point organic solvent.
 - Deposit the **Violanthrone-79** film onto the SiO₂ surface using a suitable technique like spin-coating or drop-casting inside a glovebox.
 - Anneal the film at an optimized temperature to promote crystalline ordering.
- Source/Drain Electrode Deposition:
 - Using a shadow mask, thermally evaporate the source and drain electrodes (e.g., 50 nm of Au) onto the semiconductor layer. The channel length and width are defined by the mask.

Characterization of an OPT



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Caption: Characterization workflow for an OPT.

Conclusion

Violanthrone-79 possesses the fundamental electronic and optical properties required for a high-performance n-type material in near-infrared optoelectronics. While further research is needed to fully realize its potential and establish concrete performance benchmarks in optimized devices, the protocols and illustrative data presented here provide a solid foundation for researchers and scientists to explore the application of this promising organic semiconductor. The development of novel donor materials to complement the electronic properties of **Violanthrone-79** and the fine-tuning of device architectures and processing

conditions will be key to unlocking its full capabilities in NIR photodetectors, solar cells, and phototransistors.

- To cite this document: BenchChem. [Application of Violanthrone-79 in Near-Infrared (NIR) Optoelectronics: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033473#application-of-violanthrone-79-in-near-infrared-nir-optoelectronics>]

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